1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-3-pyridin-3-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-13-6-8(10(14)15)9(12-13)7-3-2-4-11-5-7/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNLVSVYDLBPRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CN=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substitution/Hydrolysis Reaction (Step 1)
- Starting Materials: An α,β-unsaturated ester (e.g., acrylate derivative) and 2,2-difluoroacetyl halide (X = F or Cl).
- Solvent: Organic solvents such as dioxane, tetrahydrofuran, dichloromethane, or 1,2-dichloroethane.
- Acid-binding Agent: Triethylamine or N,N-diisopropylethylamine.
- Procedure: The α,β-unsaturated ester and acid-binding agent are dissolved in the solvent. The 2,2-difluoroacetyl halide is added dropwise at low temperature (typically -30 to 0 °C) to control reaction rate and minimize side reactions.
- Hydrolysis: After substitution, alkali (sodium hydroxide or potassium hydroxide) is added to hydrolyze the intermediate to the α-difluoroacetyl carboxylic acid intermediate.
- Outcome: Formation of an α-difluoroacetyl intermediate solution ready for the next step.
Condensation/Cyclization Reaction (Step 2)
- Catalyst: Sodium iodide or potassium iodide to facilitate cyclization.
- Condensation: The α-difluoroacetyl intermediate solution is reacted with a methylhydrazine aqueous solution (≥40% mass concentration) at low temperature (-30 to 0 °C).
- Cyclization: After condensation, the mixture is subjected to reduced pressure and temperature elevation (50–120 °C) to promote cyclization forming the pyrazole ring.
- Acidification: The reaction mixture is acidified (pH 1–2) using hydrochloric acid to precipitate the crude product.
- Purification: The crude product is filtered, washed, and recrystallized from a mixture of alcohol (methanol, ethanol, or isopropanol) and water (35–65% alcohol proportion) to achieve high purity.
Reaction Parameters and Optimization
| Parameter | Conditions/Options | Notes |
|---|---|---|
| 2,2-Difluoroacetyl halide ratio | 1.0 | Molar ratio with ester and acid binder |
| α,β-Unsaturated ester ratio | 0.95–0.98 | Slightly less than 1 to control side reactions |
| Acid-binding agent ratio | 1.0–1.5 | Triethylamine or diisopropylethylamine |
| Solvent | Dioxane, THF, DCM, 1,2-dichloroethane | Choice affects solubility and reaction rate |
| Hydrolyzing alkali | NaOH or KOH | For hydrolysis of intermediate |
| Catalyst | Sodium iodide or potassium iodide | Promotes cyclization |
| Methylhydrazine concentration | ≥40% (aqueous solution) | Ensures effective condensation |
| Low-temperature condensation | -30 °C to 0 °C | Controls reaction selectivity |
| Cyclization temperature | 50–120 °C | For ring closure |
| Recrystallization solvent ratio | 35–65% alcohol in water | Optimizes purity and yield |
Research Findings and Yields
- The method yields 75.8–75.9% of pure 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with 99.6% purity by HPLC after recrystallization.
- The isomer ratio of the target compound to its 5-substituted isomer is approximately 95:5 , indicating high regioselectivity.
- The process reduces the need for multiple recrystallizations compared to earlier methods, simplifying operations.
- The method uses readily available raw materials and mild reaction conditions, making it suitable for scale-up.
Comparative Analysis with Related Compounds
While direct literature on 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is limited, analogous fluorinated pyrazole carboxylic acids have been synthesized using similar strategies with variations in substituents and starting materials. For example, trifluoromethyl-substituted pyrazole carboxamides have been prepared from ethyl 4,4,4-trifluoroacetoacetate and triethyl orthoformate, demonstrating the versatility of pyrazole ring construction via condensation of hydrazines with acyl intermediates.
Summary Table of Preparation Method
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Substitution/Hydrolysis | α,β-unsaturated ester + 2,2-difluoroacetyl halide + base (TEA/DIPEA), organic solvent, low temp (-30 to 0 °C), hydrolysis with NaOH/KOH | α-Difluoroacetyl intermediate solution |
| 2 | Condensation/Cyclization | α-Difluoroacetyl intermediate + methylhydrazine (≥40%), catalyst (NaI/KI), low temp condensation, heating (50–120 °C), acidification (pH 1–2) | Crude pyrazole acid |
| 3 | Purification | Recrystallization from 35–65% alcohol/water mixture | Pure this compound |
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. 1-Methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that this compound could induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways .
Anti-inflammatory Properties
This compound has shown promise in anti-inflammatory applications. Its ability to inhibit specific inflammatory markers suggests potential use in treating conditions like arthritis and other inflammatory diseases. The mechanism involves the downregulation of pro-inflammatory cytokines, which are critical in the inflammatory response .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound against neurodegenerative diseases. The compound's ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells, making it a candidate for further research in neuroprotection .
Agricultural Science
Pesticide Development
The structure of this compound makes it a suitable scaffold for developing new pesticides. Its derivatives have been synthesized and tested for their efficacy against various pests and diseases affecting crops. The results suggest that these compounds can effectively reduce pest populations while being environmentally friendly .
Herbicide Potential
The compound's ability to inhibit specific enzyme pathways in plants indicates its potential as a herbicide. Research has focused on its selective action against unwanted plant species while being safe for crops, which is crucial for sustainable agriculture .
Material Science
Synthesis of Novel Materials
In material science, this compound has been utilized to synthesize novel polymers and composites. These materials exhibit enhanced mechanical properties and thermal stability, making them suitable for various industrial applications .
Nanotechnology Applications
The compound has also been investigated for its role in nanotechnology, particularly in the fabrication of nanoscale devices. Its unique chemical properties allow it to be used as a precursor for creating nanoparticles with specific functionalities, which can be applied in electronics and catalysis .
Case Studies and Research Findings
Mechanism of Action
1-Methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is structurally similar to other pyrazole derivatives, such as 3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid and 1-methyl-1H-pyrazole-4-carboxylic acid. These compounds share the pyrazole core but differ in their substituents, leading to variations in their chemical properties and biological activities.
Comparison with Similar Compounds
Pyridinyl-Substituted Pyrazole Carboxylic Acids
Key Findings :
Trifluoromethyl-Substituted Pyrazole Carboxylic Acids
Key Findings :
Carbamoyl and Other Functionalized Derivatives
Key Findings :
- Carbamoyl derivatives exhibit enhanced binding to proteins, making them candidates for kinase inhibitors .
- Sulfone-containing analogs (e.g., CAS 926260-88-0) are explored for their reactivity in click chemistry .
Physicochemical Properties and Stability
- This compound : Predicted pKa ≈ 3.2 (carboxylic acid), with moderate solubility in polar solvents .
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid : Stable under inert atmospheres; storage at room temperature recommended .
- Hydrochloride salts : Improved crystallinity and hygroscopicity compared to free acids .
Biological Activity
1-Methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1152510-52-5) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Chemical Formula : C₁₀H₉N₃O₂
- Molecular Weight : 203.2 g/mol
- IUPAC Name : 1-methyl-3-pyridin-3-ylpyrazole-4-carboxylic acid
- Appearance : Powder
| Property | Value |
|---|---|
| CAS Number | 1152510-52-5 |
| MDL Number | MFCD11180221 |
| PubChem CID | 43141389 |
| Storage Temperature | Room Temperature |
Biological Activities
This compound has been studied for various biological activities, particularly in the fields of oncology, anti-inflammatory responses, and antimicrobial properties.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit promising anticancer properties. In particular, compounds containing the pyrazole scaffold have been shown to inhibit the proliferation of various cancer cell lines:
- Breast Cancer : The compound has demonstrated significant cytotoxic effects on MDA-MB-231 breast cancer cells. Studies have shown that it can induce apoptosis and enhance caspase activity, indicating its potential as an anticancer agent .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 1.0 | Induction of apoptosis |
| HepG2 (Liver Cancer) | Not specified | Antiproliferative activity |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Various studies have highlighted its effectiveness against both bacterial and fungal strains:
- Bacterial Strains : It has shown activity against E. coli, S. aureus, and Klebsiella pneumoniae. The presence of specific functional groups in the structure enhances its antibacterial efficacy .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties. It has been tested against carrageenan-induced edema in animal models, demonstrating comparable effects to known anti-inflammatory drugs like indomethacin .
The mechanisms underlying the biological activities of this compound include:
- Microtubule Destabilization : It functions as a microtubule-destabilizing agent, which is critical in inhibiting cancer cell division.
- Caspase Activation : The compound induces apoptosis through the activation of caspases, leading to programmed cell death in cancer cells.
- Inhibition of Inflammatory Mediators : It may inhibit the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
Case Studies
Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study involving MDA-MB-231 cells showed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase pathway activation .
- Antibacterial Screening : In vitro testing against various bacterial strains indicated that certain structural modifications enhance the antibacterial activity of pyrazole derivatives, suggesting a potential for drug development .
Q & A
Q. Characterization Methods :
- NMR/LCMS : Confirm intermediate structures (e.g., LCMS m/z 366 [M+H]⁺ for ethyl ester derivatives) .
- HPLC : Assess purity (>95%) and retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) .
How can researchers resolve discrepancies in biological activity data for pyrazole-carboxylic acid derivatives?
Advanced Research Question
Discrepancies often arise from structural variations (e.g., substituent effects) or experimental design differences. For example:
- Substituent Impact : The trifluoromethyl group in 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid enhances metabolic stability compared to pyridinyl analogs, altering pharmacokinetic profiles .
- Assay Conditions : Anti-proliferative activity in prostate cancer cells (e.g., via mTOR/p70S6K inhibition) requires careful control of autophagy induction protocols to avoid false positives .
Q. Methodological Recommendations :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., phenyl vs. pyridinyl) and compare IC₅₀ values.
- Standardized Assays : Use consistent cell lines (e.g., PC-3 for prostate cancer) and positive controls (e.g., Y-700 for xanthine oxidase inhibition) .
What experimental strategies are effective for studying the mechanism of action of this compound in disease models?
Advanced Research Question
Mechanistic studies should integrate in vitro and in silico approaches:
- Autophagy Induction : Monitor LC3-II/LC3-I ratio via Western blot in cancer cells treated with the compound .
- Enzyme Inhibition : Perform steady-state kinetics (e.g., Kᵢ = 0.6 nM for xanthine oxidoreductase inhibition) to determine inhibition type (competitive/non-competitive) .
- Molecular Docking : Use software like AutoDock Vina to predict binding interactions with targets such as PPARγ or LD transpeptidase .
Q. Key Parameters :
- Dose-Response Curves : Establish EC₅₀ values for anti-diabetic or antimicrobial activity.
- Control Experiments : Include decarboxylated analogs to isolate the carboxylic acid group’s role .
How can structural modifications enhance the compound’s bioactivity or solubility?
Advanced Research Question
Modifications at the pyrazole or pyridine ring significantly influence properties:
Q. Synthetic Workflow :
Carbamoylation : React the carboxylic acid with amines (e.g., 3-(morpholin-4-yl)propylamine) to generate amide derivatives .
Esterification : Use methyl or ethyl esters to protect the carboxylic acid during functionalization .
What analytical techniques are critical for confirming the compound’s purity and stability?
Basic Research Question
Q. Stability Considerations :
How can researchers design experiments to evaluate the compound’s potential in multi-target therapies?
Advanced Research Question
Multi-target efficacy (e.g., antimicrobial + anti-diabetic) requires a holistic approach:
- In Vitro Screening : Test against E. coli (MIC ≤ 10 µg/mL) and α-glucosidase (IC₅₀ ≤ 50 µM) .
- In Vivo Models : Use diabetic mice to assess glucose-lowering effects and concurrent bacterial load reduction.
- Computational Profiling : Predict off-target interactions using cheminformatics tools like SwissTargetPrediction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
